molecular formula C17H21NO3 B1530152 tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate CAS No. 624729-63-1

tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate

Cat. No. B1530152
CAS RN: 624729-63-1
M. Wt: 287.35 g/mol
InChI Key: QUDDPZNVVUOWRH-UHFFFAOYSA-N
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Description

“tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate” is a chemical compound with the CAS Number: 624729-63-1 . It has a molecular weight of 287.36 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 7-ethoxy-1-naphthylcarbamate . The InChI code is 1S/C17H21NO3/c1-5-20-13-10-9-12-7-6-8-15 (14 (12)11-13)18-16 (19)21-17 (2,3)4/h6-11H,5H2,1-4H3, (H,18,19) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Analytical Chemistry Applications

  • Fluorogenic Labeling for HPLC : The use of fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the determination of biologically important thiols in pharmaceutical formulations is a significant application. For example, a related compound, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been used as a fluorogenic labeling reagent, demonstrating the potential utility of similar compounds in analytical chemistry for sensitive and selective detection methods (Gatti et al., 1990).

Material Science Applications

  • Excited-State Intramolecular Proton Transfer (ESIPT) Compounds : A novel class of ESIPT compounds based on 2-(2'-hydroxyphenyl)benzothiazole, which includes compounds like N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalic amide (DHIA), demonstrates aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion. This property is crucial for developing new materials with unique optical properties, suggesting that derivatives like tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate could find applications in creating advanced luminescent materials (Qian et al., 2007).

Environmental Studies

  • Biodegradation of Environmental Contaminants : Research on the biodegradation of environmental contaminants such as phthalic acid esters (PAEs) by microbial strains like Rhodococcus ruber highlights the potential for using specialized compounds and derivatives in environmental remediation efforts. This includes the breakdown of complex organic pollutants into less harmful substances, indicating the relevance of chemical derivatives in enhancing biodegradation processes (Yang et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

tert-butyl N-(7-ethoxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-5-20-13-10-9-12-7-6-8-15(14(12)11-13)18-16(19)21-17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDDPZNVVUOWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CC=C2NC(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732757
Record name tert-Butyl (7-ethoxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

624729-63-1
Record name tert-Butyl (7-ethoxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, to a mixture of N-t-butoxycarbonyl-8-amino-2-naphthol (64.0 g, 247 mmol) and Cesium carbonate (161 g, 493 mmol) in 300 mL anhydrous DMF was added iodoethane (42.3 g, 272 mmol) at room temperature. The mixture was stirred at 60° C. for 2 hours. Water was added to the mixture, and the product was extracted with ethylacetate. The organic layer was washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. To the obtained residue was added diisopropyl ether and the precipitate was collected and dried to afford (7-ethoxy-naphthalen-1-yl)-carbamic acid t-butyl ester (47.9 g, 67.5% yield).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Next, to a mixture of tert-butyl (7-hydroxy-1-naphthyl)carbamate (64.0 g, 247 mmol) and cesium carbonate (161 g, 493 mmol) in 300 mL anhydrous DMF was added iodoethane (42.3 g, 272 mmol) at room temperature. The mixture was stirred at 60° C. for 2 hours. Water was added to the mixture, and the product was extracted with ethylacetate. The organic layer was washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. To the obtained residue was added diisopropyl ether and the precipitate was collected and dried to afford tert-butyl (7-ethoxy-1-naphthyl)carbamate (47.9 g, 67.5% yield).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Next, to a mixture of tert-butyl (7-hydroxy-1-naphthyl)carbamate (64.0 g, 247 mmol) and cesium carbonate (161 g, 493 mmol) in 300 mL anhydrous DM was added iodoethane (42.3 g, 272 mmol) at room temperature. The mixture was stirred at 60° C. for 2 hours. Water was added to the mixture, and the product was extracted with ethylacetate. The organic layer was washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. To the obtained residue was added diisopropyl ether and the precipitate was collected and dried to afford tert-butyl (7-ethoxy-1-naphthyl)carbamate (47.9 g, 67.5% yield).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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